5-(3,5-Dibromophenyl)-2,2'-bithiophene
CAS No.: 651329-37-2
Cat. No.: VC16794475
Molecular Formula: C14H8Br2S2
Molecular Weight: 400.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 651329-37-2 |
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Molecular Formula | C14H8Br2S2 |
Molecular Weight | 400.2 g/mol |
IUPAC Name | 2-(3,5-dibromophenyl)-5-thiophen-2-ylthiophene |
Standard InChI | InChI=1S/C14H8Br2S2/c15-10-6-9(7-11(16)8-10)12-3-4-14(18-12)13-2-1-5-17-13/h1-8H |
Standard InChI Key | BJRLIJAXUVPMJP-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=C1)C2=CC=C(S2)C3=CC(=CC(=C3)Br)Br |
Introduction
Structural and Molecular Characteristics
5-(3,5-Dibromophenyl)-2,2'-bithiophene consists of two thiophene rings linked at their 2- and 2'-positions, with a 3,5-dibromophenyl group attached to the 5-position of one thiophene unit. The molecular formula is , yielding a molecular weight of 400.15 g/mol. Key structural features include:
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Conjugated Backbone: The bithiophene core enables π-electron delocalization, critical for charge transport in electronic applications .
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Bromine Substituents: The electron-withdrawing bromine atoms on the phenyl ring modulate electronic properties, potentially enhancing oxidative stability and intermolecular interactions .
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Steric Considerations: The 3,5-dibromophenyl group introduces steric bulk, which may influence crystallization behavior and solubility in organic solvents .
Comparative analysis with structurally similar compounds, such as 5,5'-dibromo-3,3'-dihexyl-2,2'-bithiophene (PubChem CID: 15185062) , highlights how alkyl chains versus aromatic substituents alter solubility and thermal stability. For instance, dihexyl chains lower melting points compared to rigid dibromophenyl groups.
Synthetic Methodologies
While no reported synthesis of 5-(3,5-dibromophenyl)-2,2'-bithiophene exists, plausible routes are inferred from established bithiophene functionalization strategies:
Cross-Coupling Reactions
A Suzuki-Miyaura coupling between 5-bromo-2,2'-bithiophene and 3,5-dibromophenylboronic acid could yield the target compound. This method is widely used for constructing aryl-thiophene linkages . Key parameters include:
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Catalyst System: Pd(PPh) or PdCl(dppf) in a mixture of toluene and aqueous NaCO.
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Temperature: 80–100°C under inert atmosphere for 12–24 hours.
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Yield Optimization: Excess boronic acid (1.5 eq) and degassed solvents improve conversion .
Catalytic Cyclization
Physicochemical Properties (Theoretical)
Predicted properties based on computational models and analogous compounds include:
Challenges and Future Directions
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Synthetic Refinement: Developing regioselective bromination protocols to avoid byproducts.
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Property Validation: Experimental determination of optical, electrochemical, and thermal characteristics.
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Toxicity Profiling: Brominated compounds often require rigorous safety evaluations; preliminary studies should assess environmental persistence and bioaccumulation risks.
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